REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][C:5]2[C:7]3[C:12]([CH:13]=[CH:14][C:4]=2[N:3]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[H-].[Na+].[CH3:17]I.Cl>O1CCCC1.O>[CH3:1][C:2]1[N:3]([CH3:17])[C:4]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:5]=2[N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.56 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(N1)C1=CC=CC=C1C=C2
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.93 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The aqueous acid was extracted with chloroform (2×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous base was extracted with chloroform (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
the combined extracts dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 7.75 g of the isomers as a tan solid
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CC=1N(C2=C(N1)C1=CC=CC=C1C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |